

# Spectroscopic Data for 3-(Cbz-aminomethyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: **3-(Cbz-aminomethyl)phenol**

Cat. No.: **B1355417**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(Cbz-aminomethyl)phenol**, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **3-(Cbz-aminomethyl)phenol** based on the analysis of its functional groups and comparison with similar compounds. It is important to note that these are predicted values and may vary slightly based on experimental conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR (Proton NMR):** The expected proton NMR spectrum would provide information on the different types of protons and their neighboring environments.

Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenolic OH	4.5 - 6.0	Broad Singlet	1H
Carbamate NH	5.0 - 5.5	Broad Singlet/Triplet	1H
Aromatic H (Cbz Phenyl)	7.2 - 7.4	Multiplet	5H
Aromatic H (Phenol Ring)	6.5 - 7.2	Multiplet	4H
Benzyllic CH <sub>2</sub> (Cbz)	~5.1	Singlet	2H
Benzyllic CH <sub>2</sub> (Aminomethyl)	~4.2	Doublet	2H

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[1]

Assignment	Expected Chemical Shift (δ, ppm)
C=O (Carbamate)	156 - 158
C-OH (Phenol)	155 - 157
Quaternary C (Cbz Phenyl)	136 - 138
Aromatic CH (Cbz Phenyl)	127 - 129
Aromatic C-CH <sub>2</sub> (Phenol)	140 - 142
Aromatic CH (Phenol)	113 - 130
Benzyllic CH <sub>2</sub> (Cbz)	66 - 68
Benzyllic CH <sub>2</sub> (Aminomethyl)	45 - 47

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups in the molecule.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Phenolic O-H	Stretch, H-bonded	3200 - 3550	Strong, Broad
Carbamate N-H	Stretch	3300 - 3500	Medium
Aromatic C-H	Stretch	3000 - 3100	Medium
Aliphatic C-H	Stretch	2850 - 3000	Medium
Carbonyl C=O (Carbamate)	Stretch	1680 - 1720	Strong
Aromatic C=C	Stretch	1450 - 1600	Medium
C-N	Stretch	1220 - 1350	Medium
C-O	Stretch	1000 - 1300	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular weight for **3-(Cbz-aminomethyl)phenol** (C<sub>15</sub>H<sub>15</sub>NO<sub>3</sub>) is approximately 257.29 g/mol .

m/z	Possible Fragment Ion	Interpretation
257	[C <sub>15</sub> H <sub>15</sub> NO <sub>3</sub> ] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
150	[C <sub>8</sub> H <sub>10</sub> NO] <sup>+</sup>	Loss of the benzyl group
108	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup>	McLafferty rearrangement and subsequent fragmentation
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion from the benzyl group
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation

## Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data for **3-(Cbz-aminomethyl)phenol**.

## NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **3-(Cbz-aminomethyl)phenol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Acetone-d<sub>6</sub>) in a clean NMR tube.<sup>[2]</sup> Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR to achieve a good signal-to-noise ratio.
- Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **3-(Cbz-aminomethyl)phenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Obtain a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

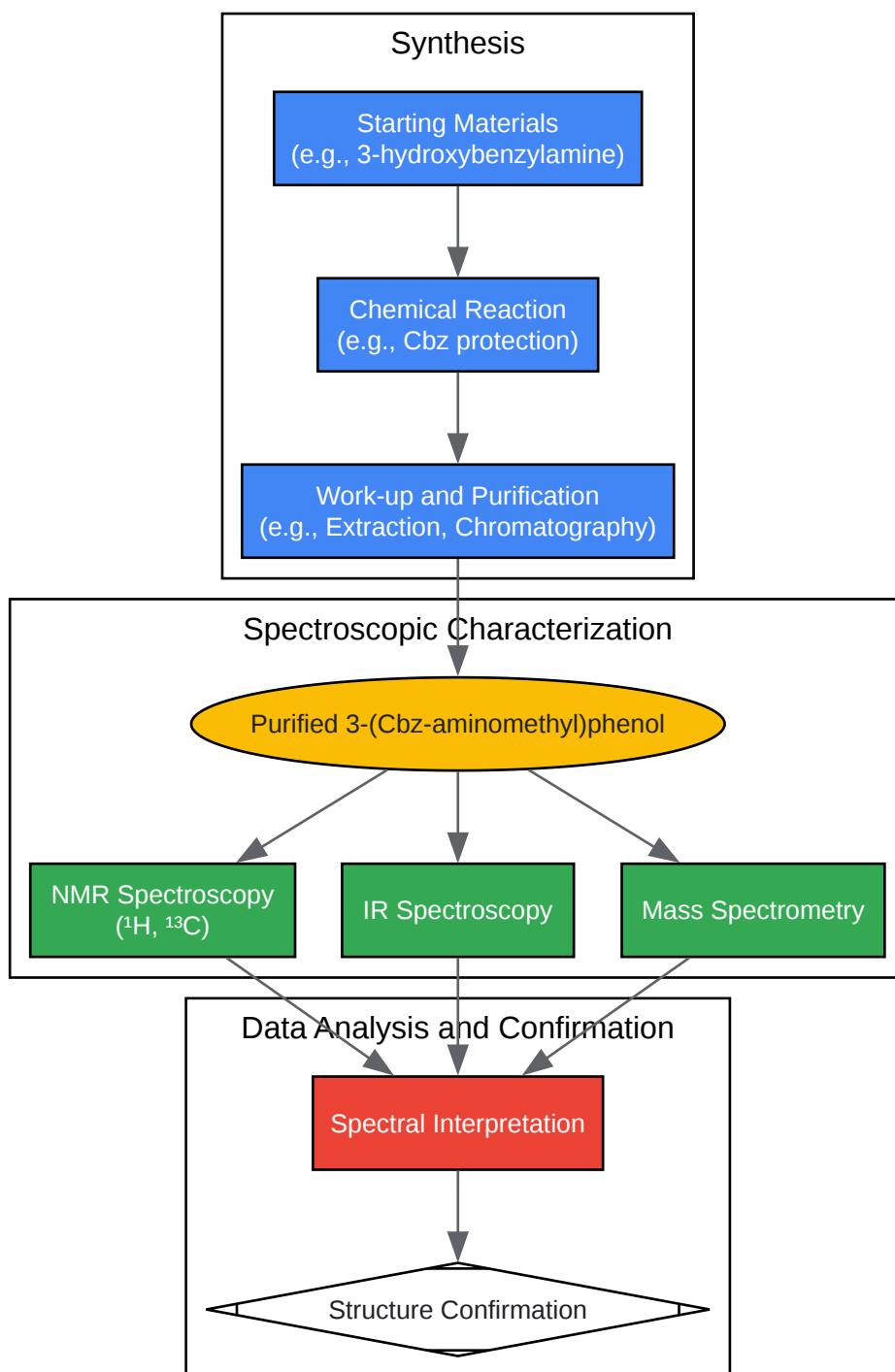
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **3-(Cbz-aminomethyl)phenol** (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.<sup>[3]</sup>
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition:
  - Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced into a vacuum chamber where it is vaporized and ionized.
  - Acquire the mass spectrum over a suitable mass-to-charge ( $m/z$ ) range (e.g., 50-500 amu).

- Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

## Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like **3-(Cbz-aminomethyl)phenol**.



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*General workflow for synthesis and spectroscopic analysis.*

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